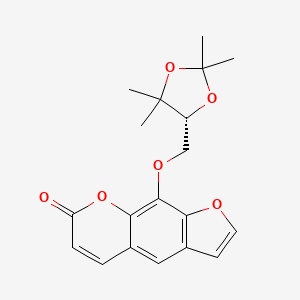

ヘラクレノールアセトニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

ヘラクレノールアセトニドの科学研究への応用について調査しましたが、利用可能な情報は限られています。以下は、見つけた応用の詳細な分析です。

抗菌活性

ヘラクレノールは、新規細菌ヒスチジン生合成阻害剤としての可能性について研究されています。 これは、侵襲性およびバイオフィルム形成性尿路病原性大腸菌 (UPEC) に対して有効性が示されており、抗菌剤としての可能性を示唆しています .

作用機序

Heraclenol acetonide is a natural furocoumarin compound with a unique mechanism of action that has been demonstrated to have antimicrobial and antibiofilm activity . This article will delve into the various aspects of its action.

Target of Action

Heraclenol acetonide primarily targets the histidine biosynthesis pathway . This pathway plays a crucial role in the growth and survival of bacteria, making it an attractive target for antimicrobial agents .

Mode of Action

Heraclenol acetonide interacts with its target by binding to the active site of the enzyme histidinol-phospho aminotransferase (HisC) . This binding prevents the activation of HisC by its native substrate, thereby inhibiting histidine biosynthesis . This inhibition is selective, meaning it specifically targets the histidine biosynthesis pathway .

Biochemical Pathways

By inhibiting the histidine biosynthesis pathway, Heraclenol acetonide disrupts an essential metabolic process in bacteria . This disruption leads to a decrease in bacterial growth and survival, as well as a reduction in biofilm formation .

Pharmacokinetics

It is known that the compound has a high minimum inhibitory concentration (mic) value . This suggests that the compound may have low bioavailability, which could limit its clinical effectiveness

Result of Action

The action of Heraclenol acetonide results in a significant reduction in bacterial load . In a murine catheter urinary tract infection model, the compound reduced the bacterial load by 4 logs . Additionally, it was shown to effectively reduce bacterial loads in kidney, bladder, and urine samples . Histopathological examination revealed that Heraclenol acetonide treatment led to a reversal of inflammatory changes in bladder and kidney tissues .

Action Environment

The action of Heraclenol acetonide can be influenced by various environmental factors. For instance, the high MIC of Heraclenol acetonide suggests that achieving effective concentrations in human tissues may be challenging . Therefore, further chemical modifications may be required to lower the drug’s MIC value and increase its potency . Additionally, studying its synergistic action with other antimicrobials may also be beneficial .

Safety and Hazards

生化学分析

Biochemical Properties

Heraclenol acetonide has been found to inhibit histidine biosynthesis selectively This suggests that it interacts with enzymes involved in this biochemical pathway

Cellular Effects

In vitro and in vivo studies have shown that Heraclenol acetonide has antimicrobial and antibiofilm activity against Uropathogenic Escherichia coli (UPEC) . It has been observed to reduce bacterial loads in kidney, bladder, and urine samples

Molecular Mechanism

Heraclenol acetonide’s mechanism of action is believed to be related to its ability to inhibit histidine biosynthesis . Molecular docking studies have revealed that Heraclenol acetonide binds to the active site of the HisC enzyme, thereby preventing its activation by native substrate . This might be responsible for its antibacterial and antibiofilm activity .

Metabolic Pathways

Heraclenol acetonide is known to inhibit histidine biosynthesis , suggesting that it is involved in this metabolic pathway

特性

IUPAC Name |

9-[[(4R)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]methoxy]furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-18(2)13(24-19(3,4)25-18)10-22-17-15-12(7-8-21-15)9-11-5-6-14(20)23-16(11)17/h5-9,13H,10H2,1-4H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZUJWUYQAIBF-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](OC(O1)(C)C)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。